molecular formula C22H22FNO5 B11391795 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11391795
M. Wt: 399.4 g/mol
InChI Key: UCPZEGNXITZXOW-UHFFFAOYSA-N
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Description

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the 2-fluorophenylmethyl intermediate: This can be achieved through the reaction of 2-fluorobenzyl chloride with a suitable nucleophile.

    Formation of the furan-2-ylmethyl intermediate: This involves the reaction of furan-2-carboxaldehyde with a suitable reducing agent.

    Coupling of intermediates: The final step involves the coupling of the 2-fluorophenylmethyl and furan-2-ylmethyl intermediates with 3,4,5-trimethoxybenzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIHYDROXYBENZAMIDE
  • N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,5-DIMETHOXYBENZAMIDE

Uniqueness

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the presence of three methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C22H22FNO5

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H22FNO5/c1-26-19-11-16(12-20(27-2)21(19)28-3)22(25)24(14-17-8-6-10-29-17)13-15-7-4-5-9-18(15)23/h4-12H,13-14H2,1-3H3

InChI Key

UCPZEGNXITZXOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

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